Cas no 941964-54-1 (N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide)

N-2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a 3-methoxyphenyl and morpholine moiety. This structure imparts potential pharmacological relevance, particularly in modulating receptor interactions due to its dual aromatic and heterocyclic functionalities. The methoxy group enhances solubility and bioavailability, while the morpholine ring contributes to conformational flexibility and binding affinity. The 3-methyl substitution on the benzamide scaffold may influence metabolic stability and selectivity. This compound is of interest in medicinal chemistry research for its tailored molecular architecture, offering a balanced profile of lipophilicity and polarity, making it a candidate for further investigation in drug discovery and development.
N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide structure
941964-54-1 structure
Product Name:N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide
CAS No:941964-54-1
MF:C21H26N2O3
MW:354.442745685577
CID:5460974
Update Time:2025-06-08

N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-methylbenzamide
    • N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide
    • InChI Key: YMXFHIOEMKGROB-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)C(C1C=CC=C(C=1)OC)CNC(C1C=CC=C(C)C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 439
  • XLogP3: 2.7
  • Topological Polar Surface Area: 50.8

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Additional information on N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide

Professional Introduction to N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide (CAS No. 941964-54-1)

N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide, identified by the CAS number 941964-54-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.

The molecular structure of N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide consists of a benzamide core substituted with a 3-methoxyphenyl group and a morpholine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, which are being explored for their potential therapeutic applications. The benzamide moiety is particularly well-known for its role in various pharmacological contexts, often serving as a key structural element in drugs targeting neurological and inflammatory disorders.

In recent years, there has been a surge in research focusing on the development of novel benzamide derivatives as potential therapeutic agents. The combination of the 3-methoxyphenyl and morpholine groups in N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide suggests that it may possess inhibitory properties against various enzymes and receptors involved in disease pathways. This has led to its investigation as a candidate for treating conditions such as pain, inflammation, and neurodegenerative diseases.

One of the most compelling aspects of studying N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide is its potential to serve as a scaffold for further chemical modifications. Researchers have been exploring ways to optimize its structure to enhance its biological activity while minimizing any adverse effects. The morpholine ring, in particular, has been shown to improve solubility and metabolic stability, which are critical factors for the development of orally active drugs.

The latest advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide with biological targets with high precision. These studies have revealed that the compound can interact with proteins involved in pain signaling pathways, suggesting its potential as an analgesic agent. Additionally, preliminary data indicate that it may have anti-inflammatory effects by modulating the activity of key inflammatory mediators.

The synthesis of N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound in sufficient quantities for both laboratory and clinical studies. The use of advanced catalytic techniques has allowed for more efficient and scalable synthesis, reducing costs and improving yields.

In clinical settings, the evaluation of N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-3-methylbenzamide is ongoing, with several Phase I trials currently underway to assess its safety and pharmacokinetic properties. These trials aim to gather essential data on dosing regimens, side effects, and interactions with other medications. The results from these studies will be crucial in determining whether this compound progresses to larger-scale clinical trials.

The interdisciplinary nature of research on N-2-(3-methoxyphenyl)-2-(morpholin-4-yilethyl)-3-methylbenzamide underscores the importance of collaboration between chemists, biologists, and pharmacologists. By leveraging cutting-edge technologies and integrating diverse expertise, scientists are poised to unlock new therapeutic possibilities derived from this compound. As our understanding of its mechanisms of action continues to grow, so too does the potential for it to make significant contributions to human health.

In conclusion, N-2-(3-methoxyphenyl)-2-(morpholin-4-yilethyl)-3-methylbenzamide (CAS No. 94196454) represents a promising area of research with significant implications for drug development. Its unique structural features and demonstrated biological activities make it a valuable candidate for further exploration. With continued advancements in synthetic chemistry and clinical investigation, this compound holds great promise for addressing unmet medical needs in the future.

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